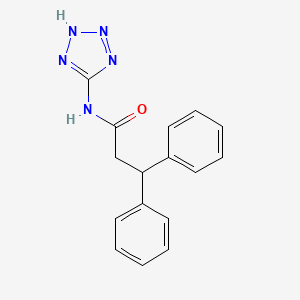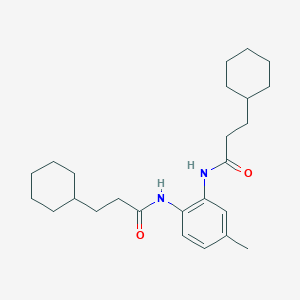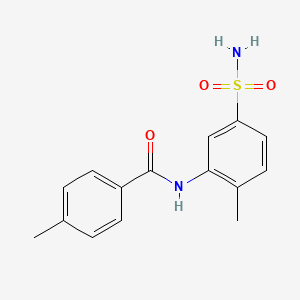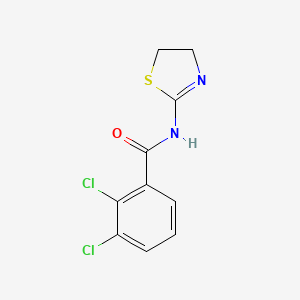![molecular formula C17H22N4O4 B10975203 N-cyclooctyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10975203.png)
N-cyclooctyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOOCTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a unique combination of a cyclooctyl group, a nitro-substituted pyrazole, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the cyclooctyl group and the nitro-substituted pyrazole. The furan ring is then introduced through a series of reactions that may include cyclization and functional group transformations. Common reagents used in these reactions include cyclooctanone, nitroethane, and furan derivatives. Reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOOCTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-CYCLOOCTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and the furan ring may play key roles in these interactions, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound features a similar pyrazole structure but with different substituents.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with a nitro-substituted pyrazole, but with additional nitro groups and a triazole ring.
Uniqueness
N-CYCLOOCTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of a cyclooctyl group, a nitro-substituted pyrazole, and a furan ring. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C17H22N4O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclooctyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H22N4O4/c22-17(19-13-6-4-2-1-3-5-7-13)16-9-8-15(25-16)12-20-11-14(10-18-20)21(23)24/h8-11,13H,1-7,12H2,(H,19,22) |
InChI Key |
GJOZRAHLMDUESH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10975124.png)

![6-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975133.png)
![2-{[(3,4-Dichlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10975138.png)

![3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975147.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10975148.png)
![4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10975171.png)

![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10975208.png)
![(1-methyl-1H-pyrazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975212.png)

